molecular formula C9H8ClNS B1357800 5-Chloro-3-(methylthio)-1H-indole CAS No. 40015-11-0

5-Chloro-3-(methylthio)-1H-indole

Cat. No.: B1357800
CAS No.: 40015-11-0
M. Wt: 197.69 g/mol
InChI Key: GOYGZCJTYPLCHG-UHFFFAOYSA-N
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Description

5-Chloro-3-(methylthio)-1H-indole: is a heterocyclic compound that belongs to the indole family. Indoles are aromatic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a chlorine atom at the 5-position and a methylthio group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.

Scientific Research Applications

Chemistry: 5-Chloro-3-(methylthio)-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological pathways.

Medicine: The compound’s unique structure makes it a candidate for drug discovery and development. It is investigated for its potential to interact with specific biological targets, such as enzymes and receptors, which could lead to the development of new medications.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial processes.

Safety and Hazards

The safety data sheet for “5-Chloro-3-(methylthio)-1H-indole” suggests that it is for R&D use only and not for medicinal, household, or other use . In case of accidental ingestion or contact, immediate medical attention is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(methylthio)-1H-indole can be achieved through several methods. One common approach involves the reaction of 5-chloroindole with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-3-(methylthio)-1H-indole can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or desulfurized products. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides. This reaction is often facilitated by the use of a catalyst or a base.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkoxides, catalysts, bases.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, desulfurized products.

    Substitution: Various substituted indole derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(methylthio)-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects. The molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

    5-Chloroindole: Lacks the methylthio group, making it less versatile in certain chemical reactions.

    3-Methylthioindole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Bromo-3-(methylthio)-1H-indole: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical and biological properties.

Uniqueness: 5-Chloro-3-(methylthio)-1H-indole is unique due to the presence of both the chlorine atom and the methylthio group. This combination of substituents enhances its reactivity and potential for diverse applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

5-chloro-3-methylsulfanyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-12-9-5-11-8-3-2-6(10)4-7(8)9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYGZCJTYPLCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70605167
Record name 5-Chloro-3-(methylsulfanyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40015-11-0
Record name 5-Chloro-3-(methylthio)-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40015-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-(methylsulfanyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70605167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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